2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under mild conditions and often employs a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group and the carboxylic acid functionality can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to certain kinases, which are enzymes involved in cell signaling and regulation. This binding inhibits the activity of these kinases, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This compound shares a similar imidazo-pyridine ring system but differs in the position of the nitrogen atoms.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position.
Uniqueness
The uniqueness of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid lies in its specific substitution pattern and the presence of both the phenyl group and the carboxylic acid functionality.
Properties
CAS No. |
1004620-24-9 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18) |
InChI Key |
WLXSJSDOQVYTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CC1C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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